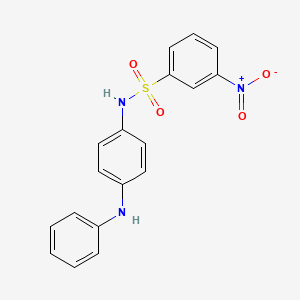
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide, commonly known as ANS, is a chemical compound that has been extensively studied in the field of biochemistry and biophysics. ANS is a fluorescent dye that is used to probe the hydrophobicity and conformational changes of proteins. In
Mecanismo De Acción
The mechanism of ANS binding to proteins involves the hydrophobic interactions between ANS and the exposed hydrophobic regions of the protein. ANS has a planar structure with a nitro group and a sulfonamide group that can form hydrogen bonds with the protein. The binding of ANS to the protein causes a shift in the ANS fluorescence spectrum, which can be used to monitor protein conformational changes.
Biochemical and Physiological Effects:
ANS has no known biochemical or physiological effects on living organisms. ANS is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ANS in lab experiments include its high sensitivity to protein conformational changes, its ability to monitor protein-ligand interactions, and its ease of use. ANS is a relatively inexpensive and widely available dye that can be used in a variety of experimental conditions.
The limitations of using ANS in lab experiments include its non-specific binding to proteins, its sensitivity to the microenvironment of the protein, and its potential interference with other fluorescent dyes. ANS binding to proteins can also be affected by the presence of detergents, salts, and other additives.
Direcciones Futuras
For the use of ANS in scientific research include the development of new ANS derivatives and the application of ANS in the study of protein misfolding diseases.
Métodos De Síntesis
The synthesis of ANS involves the reaction of 4-aminophenylsulfonamide with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields ANS as a yellow crystalline powder. The purity of ANS can be determined by measuring its melting point and spectroscopic properties.
Aplicaciones Científicas De Investigación
ANS is widely used in the field of biochemistry and biophysics to study protein structure and function. ANS is a hydrophobic probe that binds to exposed hydrophobic regions of proteins, such as protein folding intermediates and misfolded proteins. ANS fluorescence is sensitive to the microenvironment of the protein, such as pH, temperature, and ionic strength. Therefore, ANS can be used to monitor protein conformational changes, protein-protein interactions, and protein-ligand interactions.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)17-7-4-8-18(13-17)26(24,25)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNULSQWSGVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)

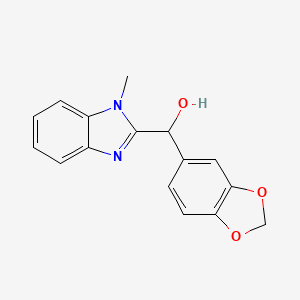
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)


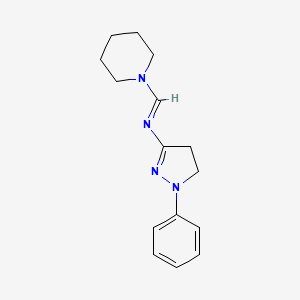
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
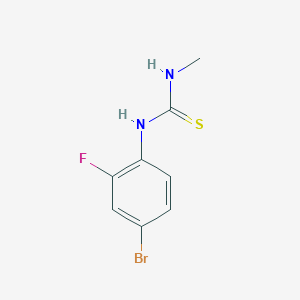
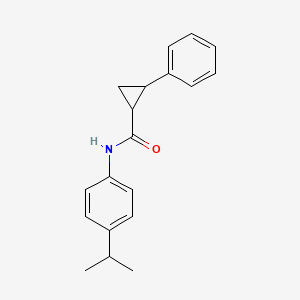
![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)
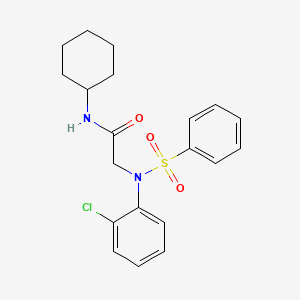
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)